molecular formula C11H11BrO3 B3037397 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol CAS No. 477889-74-0

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol

Cat. No.: B3037397
CAS No.: 477889-74-0
M. Wt: 271.11 g/mol
InChI Key: GYBIEFSFMJAIKX-UHFFFAOYSA-N
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Description

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol is a chemical compound that belongs to the benzofuran family. This compound is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 7th position, and an ethanol group attached to the 1st position of the benzofuran ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Safety and Hazards

According to Sigma-Aldrich, this compound is classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . The compound is also classified under GHS07, with the signal word "Warning" .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol typically involves the bromination of 7-methoxybenzofuran followed by the introduction of an ethanol group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane or chloroform. The subsequent step involves the reaction of the brominated intermediate with ethanol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a debrominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone.

    Reduction: Formation of 1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol.

    Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromo-1-benzofuran-2-yl)-1-ethanol: Similar structure but lacks the methoxy group.

    1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanol: Similar structure but lacks the bromine atom.

    1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone: Similar structure but with a ketone group instead of an ethanol group.

Uniqueness

1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(5-bromo-7-methoxy-1-benzofuran-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO3/c1-6(13)9-4-7-3-8(12)5-10(14-2)11(7)15-9/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBIEFSFMJAIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC(=CC(=C2O1)OC)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301241294
Record name 5-Bromo-7-methoxy-α-methyl-2-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477889-74-0
Record name 5-Bromo-7-methoxy-α-methyl-2-benzofuranmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477889-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-7-methoxy-α-methyl-2-benzofuranmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301241294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol
Reactant of Route 2
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol
Reactant of Route 3
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1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol
Reactant of Route 4
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol
Reactant of Route 5
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol
Reactant of Route 6
1-(5-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanol

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